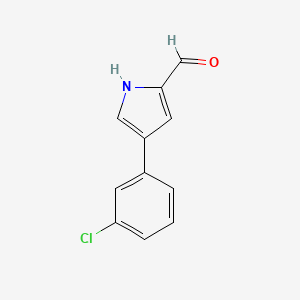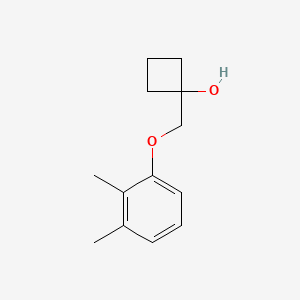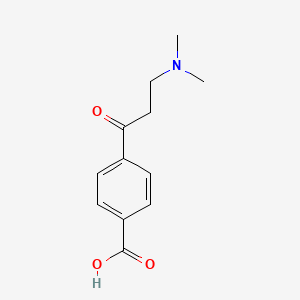![molecular formula C15H16N4O2S2 B13351967 6-(1,3-Benzodioxol-5-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351967.png)
6-(1,3-Benzodioxol-5-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl tert-butyl sulfide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a triazolothiadiazole ring system, and a tert-butyl sulfide group, which collectively contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl tert-butyl sulfide typically involves multi-step organic reactions The initial step often includes the formation of the benzodioxole moiety through a cyclization reaction This is followed by the construction of the triazolothiadiazole ring system via a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl tert-butyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides
Applications De Recherche Scientifique
Chemistry
In chemistry, [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl tert-butyl sulfide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl tert-butyl sulfide is being investigated for its therapeutic potential. Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development.
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including increased durability, stability, and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl tert-butyl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide
- [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ethyl sulfide
- [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide
Uniqueness
The uniqueness of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl tert-butyl sulfide lies in its tert-butyl sulfide group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds and influences its reactivity, stability, and interaction with molecular targets.
Propriétés
Formule moléculaire |
C15H16N4O2S2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
6-(1,3-benzodioxol-5-yl)-3-(tert-butylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16N4O2S2/c1-15(2,3)22-7-12-16-17-14-19(12)18-13(23-14)9-4-5-10-11(6-9)21-8-20-10/h4-6H,7-8H2,1-3H3 |
Clé InChI |
VARXWQZWCNZGRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351894.png)



![6'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13351915.png)




![Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B13351961.png)


![4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13351977.png)
